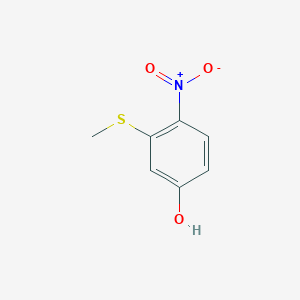

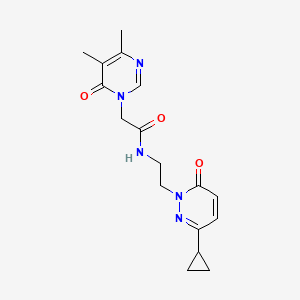

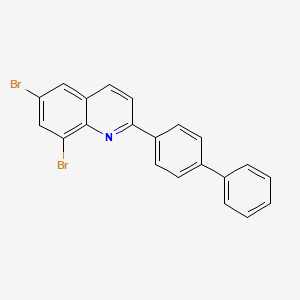

![molecular formula C26H24N2O4S2 B2423509 N4,N4'-dibenzyl-[1,1'-biphenyl]-4,4'-disulfonamide CAS No. 313493-41-3](/img/structure/B2423509.png)

N4,N4'-dibenzyl-[1,1'-biphenyl]-4,4'-disulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The closest compound I found is N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine, also known as VNPB . It is a solution-processable Hole Transport / Electron Blocking Layer (HTL / EBL) material popularly used in organic electronics, such as OLEDs and perovskite solar cells .

Physical And Chemical Properties Analysis

For the similar compound N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine, it has a molecular weight of 640.81, and it is soluble in THF, chloroform, and toluene .Applications De Recherche Scientifique

Inhibition of Carbonic Anhydrase and Cancer Research

N4,N4'-dibenzyl-[1,1'-biphenyl]-4,4'-disulfonamide derivatives have been explored as potential inhibitors of carbonic anhydrase, an enzyme crucial for various physiological processes. These compounds have shown significant inhibition of the transmembrane, tumor-associated isozymes IX of carbonic anhydrase. This inhibition has been linked to cytotoxic activity against human cancer cell lines such as colon, lung, and breast cancer cells. This suggests potential applications of these compounds in cancer treatment and research. For example, bis-sulfonamides derived from 4,4-biphenyl-disulfonyl chloride exhibited potent inhibition against isozymes CA II and IX, and demonstrated growth inhibition in tumor cell lines (Morsy et al., 2009).

Catalysis in Organic Synthesis

Several studies have highlighted the role of this compound derivatives as catalysts in organic synthesis. For instance, derivatives like N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N,N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) have been utilized as efficient catalysts for various synthesis processes, including the preparation of triazines, 1,1-diacetates, acetals, and benzimidazoles under solvent-free conditions. These studies underscore the utility of these compounds in facilitating and optimizing synthetic pathways in organic chemistry (Ghorbani‐Vaghei et al., 2015), (Ghorbani‐Vaghei et al., 2009).

Potential in Asymmetric Catalysis

This compound derivatives have also been explored for their potential in asymmetric catalysis. Schiff bases containing these sulfonamide ligands have been synthesized and used as ligands for metal complexes. These complexes have been characterized and show potential as precursors for homogeneous asymmetric catalysis of various reactions, indicating their significance in chiral synthesis and stereoselective catalysis (Karamé et al., 2003).

Application in Polyelectrolytes and Fuel Cells

Research has also delved into the use of this compound derivatives in the field of materials science. For instance, novel sulfonated polyimides, derived from these sulfonamide compounds, have been synthesized and shown to possess good proton conductivity and water stability, making them suitable for use as polyelectrolytes in fuel cell applications. This underlines the potential of these derivatives in the development of advanced materials for energy conversion and storage technologies (Fang et al., 2002).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-benzyl-4-[4-(benzylsulfamoyl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4S2/c29-33(30,27-19-21-7-3-1-4-8-21)25-15-11-23(12-16-25)24-13-17-26(18-14-24)34(31,32)28-20-22-9-5-2-6-10-22/h1-18,27-28H,19-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQYPBRJSQEDHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide](/img/structure/B2423426.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2423427.png)

![N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2423437.png)